(+-)-Aegeline natural source Aegle marmelos
(+-)-Aegeline natural source Aegle marmelos
An In-depth Technical Guide to (+-)-Aegeline from Aegle marmelos
Introduction
(+-)-Aegeline, an alkaloid amide chemically identified as N-[2-hydroxy-2(4-methoxyphenyl) ethyl]-3-phenyl-2-propenamide, is a principal bioactive constituent isolated primarily from the leaves of Aegle marmelos (L.) Corr., commonly known as Bael.[1][2] This plant holds a significant place in traditional medicine systems, particularly Ayurveda, for treating a wide array of ailments including diabetes, respiratory issues, and gastrointestinal disorders.[1] Modern pharmacological studies are progressively validating these traditional uses, attributing many of the therapeutic effects to aegeline (B1664389). The molecule has demonstrated a broad spectrum of biological activities, including anti-diabetic, anti-inflammatory, analgesic, anti-allergic, cardioprotective, and anticancer properties.[3][4] This guide provides a comprehensive overview of the extraction, characterization, and pharmacological properties of (+-)-aegeline, tailored for researchers and drug development professionals.
Extraction and Isolation Protocols
The isolation of aegeline from Aegle marmelos involves multi-step extraction and chromatographic purification processes. The leaves and fruit are the primary sources for its extraction.[5][6]
General Extraction Methodology: Soxhlet Extraction
Soxhlet extraction is a commonly employed technique for efficiently extracting aegeline.[1][7]
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Plant Material Preparation:
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Extraction:
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Place the powdered material (e.g., 500 g) into a thimble and load it into a Soxhlet extractor.[9]
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Extract the powder with a suitable solvent system. A mixture of hexane (B92381) and acetone (B3395972) or methanol (B129727) is commonly used.[1][9] The process typically runs for 6-12 hours, or until the solvent in the siphon arm becomes colorless.[9]
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Concentration:
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Concentrate the resulting extract using a rotary evaporator under reduced pressure at 40-50°C to yield a viscous, semi-solid crude extract.[9]
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Purification by Column Chromatography
The crude extract is further purified to isolate aegeline using column chromatography.[8]
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Stationary Phase: Silica gel (60-120 mesh) is typically used.[9]
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Mobile Phase: A gradient elution is performed with a non-polar to polar solvent system, commonly n-hexane:ethyl acetate. The ratio is gradually increased from 100:0 to 0:100.[8]
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Fraction Collection and Monitoring:
Separation of Enantiomers
Aegeline possesses a chiral center, and its enantiomers can be separated for individual study using chiral High-Performance Liquid Chromatography (HPLC).[1]
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Technique: Chiral HPLC with specialized columns such as Lux Amylose-2 or Chiralpak-IA is effective for separating the enantiomers.[1]
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Confirmation: The identity of the separated enantiomers is confirmed using mass spectrometry and crystallographic techniques.[1]
Physicochemical Properties and Characterization
The isolated aegeline is characterized using various spectroscopic techniques to confirm its structure and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉NO₃ | EvitaChem |
| Molecular Weight | ~297.35 g/mol | EvitaChem |
| Appearance | Orange viscous oil | [5] |
| Purity (Post-HPLC) | 94-97% | [1] |
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Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used for the structural elucidation and purity assessment of aegeline.[1][8]
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Mass Spectrometry (MS): Mass analysis confirms the molecular weight and fragmentation pattern of the isolated compound.[5][8]
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High-Performance Liquid Chromatography (HPLC/UHPLC): A validated UHPLC-PDA-MS method is used for the simultaneous quantification of aegeline and other compounds like coumarins in different parts of Aegle marmelos.[5]
Quantitative Analysis
The concentration of aegeline and related compounds varies depending on the plant part and the extraction method used.
| Plant Part | Compound | Concentration (% w/w or mg/g) | Analytical Method | Reference |
| Fruit | Marmelosin | 0.3546 % | RP-HPLC | [10] |
| Fruit | Umbelliferone (B1683723) | 0.005 % | RP-HPLC | [10] |
| Fruit | Scopoletin (B1681571) | 0.014 % | RP-HPLC | [10] |
| Various Parts | Aegeline & 6 Coumarins | Linearity: 0.5-250 µg/mL; LOD: 0.1 µg/mL; LOQ: 0.5 µg/mL | UHPLC-PDA-MS | [5] |
Pharmacological Activities and Mechanism of Action
Aegeline exhibits a wide range of pharmacological effects, which are being investigated for their therapeutic potential.
Summary of Biological Activities
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Anti-diabetic and Anti-hyperlipidemic: Aegeline has shown hypoglycemic and lipid-lowering activities.[6][11] It can lower blood glucose levels in diabetic rat models.[11]
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Anti-inflammatory and Antihistaminic: It inhibits the release of histamine (B1213489) from mast cells, suggesting anti-allergic and anti-inflammatory potential.[2][12] Aegeline also shows analgesic and antipyretic activities.[11][12]
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Pain and Depression Alleviation: Aegeline has been shown to alleviate reserpine-induced pain-depression dyad in mice.[4][8]
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Anticancer Activity: Studies have demonstrated the in vitro anticancer properties of aegeline enantiomers against HeLa cervical cancer cells.[1] Enantiomer-II, in particular, exhibited significant growth inhibition.[1]
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Cardioprotective & Hepatoprotective: Compounds in Aegle marmelos, including aegeline, are linked to cardioprotective effects by improving lipid profiles and hepatoprotective actions by preventing lipid peroxidation.[6][12]
Quantitative Data on Biological Activity
| Activity | Model | Dosage / Concentration | Effect | Reference |
| Pain-Depression Alleviation | Reserpinized Mice | 10 mg/kg (p.o.) | Significantly alleviated reduction in pain threshold and increase in immobility. | [4][8] |
| Antihyperglycemic | STZ-induced Diabetic Rats | 100 mg/kg | Lowered blood glucose by 12.9% (5h) and 16.9% (24h). | [11] |
| Antihistaminic | RBL-2H3 cells | Not specified | Inhibited histamine release induced by various stimulants. | [2] |
| Anticancer | HeLa cervical cancer cells | Not specified | Enantiomer-II showed significant growth inhibition. | [1] |
Mechanisms of Action
Several mechanisms have been proposed for the diverse pharmacological effects of aegeline.
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Downregulation of MAO-A and iNOS: In the context of the pain-depression dyad, aegeline is suggested to exert its protective effect by downregulating monoamine oxidase-A (MAO-A) hyperactivity and inducible nitric oxide synthase (iNOS) expression.[4][8] This leads to a reduction in neuroinflammation and oxidative/nitrosative stress.[4]
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Modulation of Intracellular Calcium Signaling: The antihistaminic effect of aegeline is linked to its ability to alter signaling pathways related to the intracellular Ca²⁺ pool.[2] It shows strong inhibition of histamine release when induced by Ca²⁺ stimulants like thapsigargin (B1683126) and ionomycin, suggesting it acts on the same target as thapsigargin or downstream processes.[2]
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PPARα and PPARγ Agonism: Computational studies suggest that aegeline acts as a dual-target agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[11] It is proposed to be a PPARα agonist and a partial PPARγ agonist, which explains its antihyperglycemic and antilipidemic benefits, making it a promising candidate for managing Type II Diabetes Mellitus.[11]
Visualizations: Signaling Pathways and Workflows
Diagrams
Caption: Experimental workflow for aegeline isolation and analysis.
Caption: Aegeline's proposed mechanism in pain-depression.
Caption: Aegeline's proposed antihistaminic mechanism.
Caption: Aegeline's proposed dual-agonist anti-diabetic mechanism.
Conclusion and Future Perspectives
(+-)-Aegeline, a key alkaloid from Aegle marmelos, stands out as a compound with significant therapeutic potential.[1] The successful extraction, isolation, and characterization protocols provide a solid foundation for further research.[1] Its diverse pharmacological profile, including anti-diabetic, anti-inflammatory, and anticancer activities, is supported by mechanisms involving the modulation of key signaling pathways like MAO-A, iNOS, intracellular calcium, and PPAR receptors.[2][4][8][11] The differential activity observed between its enantiomers highlights the importance of chiral separation in drug development.[1] Future research should focus on in-depth in vivo studies and clinical trials to fully elucidate its therapeutic efficacy and safety profile, paving the way for the development of new drugs for metabolic disorders, inflammatory conditions, and cancer.[1][8]
References
- 1. Extraction and analysis of aegeline enantiomers from Aegle marmelos. [wisdomlib.org]
- 2. Effects of aegeline, a main alkaloid of Aegle Marmelos Correa leaves, on the histamine release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethnomedicinal properties of Bael Aegle marmelos Corrêa family Rutaceae: A review [systems.enpress-publisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijbcp.com [ijbcp.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Biological Evaluation of Aegle marmelos Fruit Extract and Isolated Aegeline in Alleviating Pain–Depression Dyad: In Silico Analysis of Aegeline on MAO-A and iNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
